molecular formula C9H10F3NS B12942834 (S)-1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine

(S)-1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine

Cat. No.: B12942834
M. Wt: 221.24 g/mol
InChI Key: LNAPOOBGPIVJHX-LURJTMIESA-N
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Description

(S)-1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethylthio group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine typically involves the trifluoromethylation of secondary amines. One common method utilizes CF3SO2Na (sodium trifluoromethanesulfinate) as the trifluoromethylating agent. The reaction is carried out under mild conditions with good functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the scalability of the reaction and the availability of inexpensive reagents make this method suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethylthio group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like thiols, amines, and halides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(S)-1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-(Methylthio)phenyl)ethan-1-amine: Similar structure but with a methylthio group instead of a trifluoromethylthio group.

    (S)-1-(4-(Ethylthio)phenyl)ethan-1-amine: Contains an ethylthio group in place of the trifluoromethylthio group.

    (S)-1-(4-(Isopropylthio)phenyl)ethan-1-amine: Features an isopropylthio group instead of the trifluoromethylthio group.

Uniqueness

The presence of the trifluoromethylthio group in (S)-1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C9H10F3NS

Molecular Weight

221.24 g/mol

IUPAC Name

(1S)-1-[4-(trifluoromethylsulfanyl)phenyl]ethanamine

InChI

InChI=1S/C9H10F3NS/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m0/s1

InChI Key

LNAPOOBGPIVJHX-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)SC(F)(F)F)N

Canonical SMILES

CC(C1=CC=C(C=C1)SC(F)(F)F)N

Origin of Product

United States

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